molecular formula C7H5BrF3NO2 B11723342 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol

Katalognummer: B11723342
Molekulargewicht: 272.02 g/mol
InChI-Schlüssel: HPUGEDHJXHPBPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of bromine, methoxy, and trifluoromethyl groups in the pyridine ring contributes to its distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the iodide displacement reaction using iodobromopyridine and in situ generated (trifluoromethyl)copper . This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, often involves large-scale synthesis using optimized reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to modulate their functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol stands out due to the presence of both methoxy and trifluoromethyl groups. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications.

Eigenschaften

Molekularformel

C7H5BrF3NO2

Molekulargewicht

272.02 g/mol

IUPAC-Name

3-bromo-6-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H5BrF3NO2/c1-14-6-3(7(9,10)11)2-4(8)5(13)12-6/h2H,1H3,(H,12,13)

InChI-Schlüssel

HPUGEDHJXHPBPO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=O)N1)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.